cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one
Description
The compound cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a fluorinated bicyclic pyrrolo-pyridinone derivative with a unique substitution profile. Its core structure consists of a hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one scaffold, characterized by:
- A cis configuration at the 3a-fluoro and 2-acetyl groups, which imposes specific stereochemical constraints that may influence receptor binding and metabolic stability.
- A fluoro atom at position 3a, which enhances electronegativity and may reduce oxidative metabolism.
Properties
IUPAC Name |
(3aS,7aR)-2-acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)-3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-11(20)19-9-13-4-6-18(14(21)15(13,16)10-19)8-12-3-2-5-17-7-12/h2-3,5,7,13H,4,6,8-10H2,1H3/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHHCFFMUJGJIZ-UKRRQHHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCN(C(=O)C2(C1)F)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CCN(C(=O)[C@]2(C1)F)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one belongs to the class of pyrrolo[3,4-c]pyridine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H18FN3O |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 2102-23-0 |
Biological Activity Overview
Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their pharmacological properties. The biological activities associated with these compounds include:
- Antitumor Activity : Pyrrolo[3,4-c]pyridines have demonstrated significant anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, derivatives have shown efficacy against breast and ovarian cancer cells by disrupting cellular signaling pathways involved in tumor growth .
- Antiviral Properties : Some studies indicate that pyrrolo[3,4-c]pyridine derivatives exhibit antiviral activity, particularly against HIV-1. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antiviral efficacy .
- Anti-inflammatory Effects : These compounds have also been investigated for their potential anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- FGFR Inhibition : Some pyrrolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFR signaling can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This effect is often mediated by the regulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have reported on the biological activity of pyrrolo[3,4-c]pyridine derivatives:
-
Study on Anticancer Activity :
- A derivative showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and inhibited the proliferation of breast cancer cells (4T1) while inducing apoptosis .
- Another study highlighted a compound with significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
- Antiviral Activity Assessment :
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The pyrrolo-pyridinone/pyrrole core is shared with several compounds listed in , though substitutions vary significantly:
Key Observations :
- The target compound’s pyridin-3-ylmethyl group introduces nitrogen-based polarity, contrasting with the methoxyphenyl () and phenyl () groups, which are more hydrophobic.
- The 3a-fluoro substitution is unique to the target compound, whereas fluorine in the EP 2023/39 compound is on an aryl ring . Fluorine at 3a may stabilize the bicyclic core conformation via steric and electronic effects.
Stereochemical and Physicochemical Properties
- Solubility : The pyridinylmethyl group may improve aqueous solubility relative to purely aromatic substituents (e.g., methoxyphenyl in ), though the acetyl group could counterbalance this via hydrophobic interactions.
- Metabolic Stability : Fluorination at 3a is anticipated to hinder cytochrome P450-mediated oxidation, a common metabolic pathway for pyrrolidine derivatives .
Preparation Methods
Cyclization of Diamine-Diketone Precursors
A common approach involves reacting a diamine (e.g., 1,3-diaminopropane) with a diketone derivative under acidic or basic conditions. For example:
Key Conditions :
Solid-Phase Synthesis
Patented methods (e.g., US8859756B2) utilize resin-bound intermediates for combinatorial libraries, enabling rapid diversification of substituents.
Stereoselective Fluorination at 3a Position
Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is the most reliable method for introducing fluorine at the 3a position.
Fluorination of Dihydropyridine Intermediates
A dihydropyridine precursor is fluorinated, followed by hydrogenation to the hexahydro form:
Chiral Auxiliary-Mediated Fluorination
Cinchona alkaloids (e.g., quinine) enable enantioselective fluorination:
Introduction of Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl moiety is introduced via alkylation or reductive amination .
Alkylation of Secondary Amine
A halogenated pyridine derivative reacts with the deprotonated secondary amine:
-
Base: n-BuLi or NaH
-
Solvent: THF
-
Yield: 52–69%
Reductive Amination
Pyridine-3-carbaldehyde undergoes reductive amination with a primary amine intermediate:
Acetylation at Position 2
The acetyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation .
Enzymatic Acetylation
Lipase-catalyzed acetylation improves regioselectivity:
Final Synthetic Route
Combining the above steps, a representative synthesis is:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of diamine/diketone | EtOH, p-TsOH, 80°C | 68% |
| 2 | Fluorination with Selectfluor® | CH3CN, 0°C → RT | 76% |
| 3 | Reductive amination with pyridine-3-carbaldehyde | NaBH3CN, MeOH | 65% |
| 4 | Acetylation with Ac2O | Et3N, DCM | 84% |
Analytical Data for Key Intermediates
3a-Fluoro Intermediate (NMR)
Pyridin-3-ylmethyl Product (HPLC)
Comparison of Fluorination Methods
Industrial-Scale Considerations
Q & A
Basic Question: What synthetic routes are commonly employed for the preparation of cis-2-Acetyl-3a-fluoro-5-(pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one?
Methodological Answer:
The synthesis typically involves multi-step processes:
Core Pyrrolopyridine Formation : Cyclization reactions using ketone or amide precursors under acidic or basic conditions. For example, hexahydro-pyrrolo[3,4-c]pyridinone scaffolds are often synthesized via intramolecular cyclization of substituted piperazine derivatives .
Fluorination : Introduction of the 3a-fluoro group via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic displacement. Stereochemical control is critical to maintain the cis configuration .
Functionalization : The pyridin-3-ylmethyl group is introduced via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling if a halogenated precursor is used).
Acetylation : Final acetylation at the 2-position using acetyl chloride or anhydride in the presence of a base (e.g., triethylamine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
